molecular formula C10H8FN B3065238 3-Fluoronaphthalen-2-amine CAS No. 330803-45-7

3-Fluoronaphthalen-2-amine

Cat. No.: B3065238
CAS No.: 330803-45-7
M. Wt: 161.18 g/mol
InChI Key: JZGVRLIWZSQVMG-UHFFFAOYSA-N
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Description

3-Fluoronaphthalen-2-amine (CAS 330803-45-7) is a fluorinated aromatic amine with the molecular formula C10H8FN and a molecular weight of 161.18 g/mol . This compound serves as a versatile building block in organic synthesis and materials science research. The strategic incorporation of a fluorine atom on the naphthalene ring system can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for developing more complex functional molecules . Researchers utilize this amine in the synthesis of Schiff base ligands, as seen with related naphthalen-2-amine structures, which can form complexes with various metal ions for catalytic or sensing applications . Its properties also make it a candidate for creating novel organic materials, including polymers and compounds for electronic devices such as organic light-emitting diodes (OLEDs), where fine-tuning of the electronic characteristics is crucial. As a standard in analytical chemistry, it aids in method development, for instance, in the enantioseparation of chiral compounds . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

3-fluoronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGVRLIWZSQVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627868
Record name 3-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330803-45-7
Record name 3-Fluoronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Transformations of 3 Fluoronaphthalen 2 Amine

Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile and a weak base, driving its participation in a variety of classical amine reactions.

Primary aromatic amines like 3-Fluoronaphthalen-2-amine readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. lookchem.comcas.cn This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl), results in the formation of a stable N-aryl amide. lookchem.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.

The general transformation is as follows:

Reactants: this compound, Acylating Agent (e.g., Acetyl chloride, Benzoyl chloride)

Product: N-(3-fluoronaphthalen-2-yl)amide

Conditions: Typically at room temperature in an aprotic solvent with a base. mnstate.edu

Over-acylation is not a concern because the lone pair on the resulting amide nitrogen is delocalized by conjugation with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine. lookchem.com

Table 1: Example of Amide Formation Click on a row to view more details.

N-(3-fluoronaphthalen-2-yl)acetamide Synthesis

Reactant 1: this compound

**Reactant 2:** Acetyl chloride

**Base:** Pyridine

**Product:** N-(3-fluoronaphthalen-2-yl)acetamide

**Byproduct:** Pyridinium hydrochloride

The amine group imparts basic properties to the molecule, allowing it to react with acids to form ammonium (B1175870) salts. unizin.org This behavior is due to the nitrogen's lone pair of electrons, which can accept a proton. nih.gov The basicity of an amine is typically quantified by the pKa of its conjugate acid (R-NH₃⁺). For aromatic amines, the basicity is considerably lower than for aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system, making it less available for protonation. alfa-chemistry.com

The pKa of the conjugate acid of the parent compound, 2-naphthylamine, is reported as 4.16. chemicalbook.comquora.combrainly.in The presence of the electron-withdrawing fluorine atom at the 3-position is expected to further decrease the electron density on the nitrogen atom through a negative inductive effect (-I). This effect reduces the amine's basicity compared to the unsubstituted 2-naphthylamine. mdpi.comuit.no Consequently, this compound is a very weak base, and its corresponding ammonium salt is more acidic than that of 2-naphthylamine.

Table 2: Comparison of Basicity (pKa of Conjugate Acid)

Compound pKa of Conjugate Acid Basicity relative to Aniline
Aniline 4.63 alfa-chemistry.com Reference
2-Naphthylamine 4.16 chemicalbook.comquora.combrainly.in Weaker

The reaction with a strong acid, such as hydrochloric acid (HCl), results in the formation of the water-soluble 3-fluoronaphthalen-2-aminium chloride salt. unizin.org This property is often exploited in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds. thieme-connect.de

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. scribd.com The reaction is reversible, and the pH must be carefully controlled (optimally around 4-5) to ensure protonation of the hydroxyl intermediate, facilitating its departure as water, without excessively protonating the starting amine, which would render it non-nucleophilic. researchgate.netorganicchemistrydata.org

The general mechanism proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. scribd.com

Table 3: General Imine Formation Reaction Click on a row to view more details.

Reaction with Benzaldehyde

Reactant 1: this compound

**Reactant 2:** Benzaldehyde

**Catalyst:** Mild Acid (e.g., Acetic Acid)

**Intermediate:** Carbinolamine

**Product:** (E)-N-benzylidene-3-fluoronaphthalen-2-amine

**Byproduct:** Water

Because this compound is a primary amine, it forms imines. Secondary amines, in contrast, react with carbonyl compounds to form enamines. researchgate.net

A cornerstone reaction of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt functional group (-N₂⁺). ontosight.ai This is achieved by treating an acidic solution of this compound with sodium nitrite (B80452) (NaNO₂) at low temperatures (typically 0–5 °C). cas.cn The nitrous acid (HNO₂) generated in situ reacts with the amine to form the 3-fluoronaphthalen-2-diazonium salt.

Aryl diazonium salts are relatively stable at low temperatures due to the delocalization of the positive charge into the aromatic ring system. They serve as excellent intermediates in a variety of substitution reactions where the diazonium group is replaced by a wide range of nucleophiles, with the loss of highly stable dinitrogen gas (N₂) as a thermodynamic driving force.

Key derivatizations include the Sandmeyer reactions , which use copper(I) salts as catalysts or reagents to introduce halides or pseudohalides:

With CuCl/HCl: Forms 2-chloro-3-fluoronaphthalene.

With CuBr/HBr: Forms 2-bromo-3-fluoronaphthalene (B3054230).

With CuCN/KCN: Forms 3-fluoronaphthalene-2-carbonitrile.

Other important transformations of the diazonium salt include:

Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) to introduce a second fluorine atom, yielding 2,3-difluoronaphthalene.

Reaction with KI: Forms 2-iodo-3-fluoronaphthalene without the need for a copper catalyst.

Reaction with H₂O/H⁺ (heat): Forms 3-fluoronaphthalen-2-ol.

Reactions Governed by the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally inert. However, under specific conditions, it can be activated and functionalized, a topic of significant research interest.

The activation of the C(sp²)-F bond in fluoroarenes like this compound is a challenging but synthetically valuable transformation. The high thermodynamic stability of the C-F bond necessitates harsh conditions or specialized catalytic systems for its cleavage. quora.com Research into C-F activation often employs transition-metal complexes or main-group metal reagents.

Strategies for C-F bond activation can be broadly categorized:

Metal-Mediated Activation: Low-valent, electron-rich transition metals (e.g., Ni, Pd, Rh, Cu) can insert into the C-F bond via oxidative addition. brainly.in For instance, nickel(0) complexes have been shown to react with fluoronaphthalenes, leading to C-F activation products. mdpi.com The formation of a strong metal-fluoride bond provides a significant thermodynamic driving force for these reactions.

Lewis Acid-Assisted Activation: Strong Lewis acids (e.g., AlCl₃, B(C₆F₅)₃) can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage. quora.com Aluminum-mediated C-F activation in a 2-(biphenyl-2-yl)-1-fluoronaphthalene system has been shown to enable regioselective C-C bond formation. chemicalbook.com

Mechanochemical Activation: The direct preparation of Grignard-type reagents from organofluorines is typically unfeasible in solution. However, mechanochemical methods, such as ball milling magnesium metal with fluoronaphthalenes, have demonstrated the possibility of activating the C-F bond to form organometallic intermediates.

These activation studies are crucial for developing new methods to convert readily available fluoroaromatics into more complex, functionalized molecules.

Table 4: Methods for C-F Bond Activation in Fluoroarenes

Method Reagent/Catalyst Type General Mechanism Reference
Metal-Mediated Ni(0), Pd(0), Cu(I) complexes Oxidative Addition mdpi.com
Lewis Acid-Assisted AlCl₃, Boranes Fluoride (B91410) Abstraction chemicalbook.comquora.com

Nucleophilic Aromatic Substitution (SₙAr) Pathways

Nucleophilic aromatic substitution (SₙAr) is a stepwise addition-elimination mechanism. It requires the aromatic ring to be activated by at least one strong electron-withdrawing group (e.g., a nitro group) positioned ortho or para to the leaving group. tcichemicals.comsigmaaldrich.com The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. tcichemicals.combeilstein-journals.org Aromaticity is restored in the final step by the expulsion of the leaving group.

For this compound, the SₙAr pathway is highly disfavored. The potent electron-donating amino group at the C-2 position strongly deactivates the naphthalene (B1677914) ring system towards nucleophilic attack, counteracting the activating effect of the fluorine atom. DFT calculations on the related 4-fluoro-2-naphthaldehyde have shown that the SₙAr reaction proceeds via a concerted mechanism with a high activation energy barrier, confirming the difficulty of this transformation. An alternative pathway for unactivated aryl halides is the elimination-addition (benzyne) mechanism, which requires a very strong base and harsh conditions to proceed.

Electrophilic Aromatic Substitution on the Naphthalene System

In contrast to its inertness toward nucleophiles, the naphthalene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity are dictated by the combined influence of the two substituents.

Amino Group (-NH₂): This is a very powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system, stabilizing the cationic Wheland intermediate.

Fluorine Atom (-F): This is a deactivating group due to its strong inductive electron withdrawal, but it is also an ortho, para-director because of resonance donation from its lone pairs.

In this compound, the directing effects of the two groups are synergistic. The amino group at C-2 strongly directs incoming electrophiles to the C-1 (ortho) and C-3 (ortho) positions. However, the C-3 position is already occupied by fluorine. Therefore, the primary site for electrophilic attack is the C-1 position. The fluorine at C-3 also directs ortho to C-2 and C-4, and para to C-7. The powerful activating effect of the amino group makes the C-1 position the most probable site of substitution.

A common issue with EAS on highly activated rings like anilines is polysubstitution. To achieve monosubstitution and prevent side reactions stemming from the basicity of the amino group (e.g., with acidic nitrating or sulfonating agents), the amine is often protected as an acetamide. This N-acetyl group is still an activating ortho, para-director, but its activating influence is attenuated, allowing for more controlled reactions.

Derivatization Strategies for Structural Modification

The reactive sites on this compound, particularly the amino group and the activated C-1 position, allow for various derivatization strategies to build more complex molecular architectures.

Benzo[h]quinazolines are a class of fused heterocyclic compounds with significant biological activity. bldpharm.com A versatile strategy for preparing N-arylbenzo[h]quinazoline-2-amines has been developed, and a plausible pathway can be envisioned starting from this compound. bldpharm.com While literature reports the synthesis of a related scaffold from 1-fluoro-2-naphthaldehyde, a logical adaptation for this compound would involve the following steps:

Formylation: The first step would be an electrophilic formylation at the highly activated C-1 position to produce 2-amino-3-fluoronaphthalene-1-carbaldehyde. This could be achieved using a Vilsmeier-Haack or similar formylation reaction.

Cyclization: The resulting ortho-aminonaphthaldehyde would then be condensed with a reagent like guanidinium (B1211019) carbonate. This reaction builds the pyrimidine (B1678525) ring, yielding the core intermediate, 4-fluorobenzo[h]quinazolin-2-amine. bldpharm.com

N-Arylation: The final step involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction couples the 2-amino group of the quinazoline (B50416) core with an aryl halide (e.g., bromobenzene) to furnish the target N-Arylbenzo[h]quinazoline-2-amines. bldpharm.com

Table 2: Plausible Synthetic Route to N-Arylbenzo[h]quinazoline-2-amines

StepReaction TypeReagents and ConditionsIntermediate/Product
1 Electrophilic FormylationVilsmeier-Haack (e.g., POCl₃, DMF) on this compound2-Amino-3-fluoronaphthalene-1-carbaldehyde
2 Condensation/CyclizationGuanidinium carbonate, DMA, high temperature (~150 °C) bldpharm.com4-Fluorobenzo[h]quinazolin-2-amine
3 Buchwald-Hartwig AminationAryl halide, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-dioxane (B91453) (~100 °C) bldpharm.comN-Aryl-4-fluorobenzo[h]quinazoline-2-amine

Formation of Triazole-Based Derivatives

The primary amino group of this compound serves as a versatile handle for the synthesis of heterocyclic structures, including triazole derivatives. A common and well-established method for the formation of 1,2,3-triazoles from primary aromatic amines involves a two-step sequence: diazotization followed by cycloaddition.

First, the aromatic amine is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting 3-fluoronaphthalen-2-diazonium salt is an electrophilic intermediate.

This diazonium salt can then undergo a cycloaddition reaction. One of the most prominent methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". In a potential synthetic route, the diazonium salt could be converted to an azide (B81097), for example, by reaction with sodium azide. This would yield 2-azido-3-fluoronaphthalene. Subsequent reaction of this azide with a terminal alkyne in the presence of a copper(I) catalyst would lead to the formation of a 1,4-disubstituted 1,2,3-triazole derivative. The reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.

Alternatively, metal-free methods for triazole synthesis from primary amines have also been developed, which could potentially be applied to this compound. These reactions often proceed via an organocascade process involving the amine, an enolizable ketone, and an azide source.

Table 1: Proposed Reaction Scheme for Triazole Derivative Formation

StepReactantsReagentsIntermediate/ProductReaction Type
1This compoundNaNO₂, HCl (aq), 0-5 °C3-Fluoronaphthalen-2-diazonium chlorideDiazotization
2a3-Fluoronaphthalen-2-diazonium chlorideNaN₃2-Azido-3-fluoronaphthaleneAzide Formation
2b2-Azido-3-fluoronaphthalene, Terminal Alkyne (R-C≡CH)Cu(I) catalyst (e.g., CuSO₄, sodium ascorbate)1-(3-Fluoronaphthalen-2-yl)-4-substituted-1H-1,2,3-triazoleAzide-Alkyne Cycloaddition

Amino Acid and Polyamine Conjugation

The conjugation of bioactive molecules with amino acids or polyamines is a widely used strategy in medicinal chemistry to enhance properties such as solubility, cell permeability, and target specificity. The primary amine of this compound provides a convenient point for such conjugations, typically through the formation of an amide bond.

Amino Acid Conjugation:

To conjugate an amino acid to this compound, a peptide coupling reaction can be employed. In this process, the carboxylic acid group of an N-protected amino acid is activated using a coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). The activated amino acid then reacts with the amino group of this compound to form a stable amide linkage. Subsequent deprotection of the amino acid's N-terminus yields the final conjugate. This method allows for the attachment of a wide variety of natural and unnatural amino acids.

Polyamine Conjugation:

Polyamines, such as spermine (B22157) and spermidine, are polycationic molecules that play crucial roles in cellular processes and are often upregulated in cancer cells. Conjugating a molecule to a polyamine can therefore facilitate its uptake into cells via the polyamine transport system. Similar to amino acid conjugation, polyamines can be attached to this compound through amide bond formation. This would typically involve reacting this compound with a derivative of the polyamine where one of the amino groups has been selectively modified to a carboxylic acid or an activated ester. Alternatively, a bifunctional linker can be used to connect the two moieties.

Table 2: General Scheme for Amino Acid/Polyamine Conjugation

Conjugation TypeStepReactant 1Reactant 2Reagents/ConditionsProduct
Amino Acid 1This compoundN-Protected Amino AcidCoupling Reagent (e.g., DCC, PyBOP), BaseN-(3-Fluoronaphthalen-2-yl)-amino acid amide (protected)
2N-(3-Fluoronaphthalen-2-yl)-amino acid amide (protected)-Deprotection (e.g., acid treatment)N-(3-Fluoronaphthalen-2-yl)-amino acid amide
Polyamine 1This compoundPolyamine-linker-COOHCoupling Reagent, BaseThis compound-linker-polyamine conjugate

Generation of Fluorinated N-Amines as Fluorinating Reagents

N-Fluoro (N-F) compounds are a class of electrophilic fluorinating agents that are often safer and easier to handle than elemental fluorine. These reagents typically contain a nitrogen-fluorine bond, where the fluorine atom is rendered electrophilic by electron-withdrawing groups attached to the nitrogen. Primary aromatic amines can serve as precursors to such reagents.

The direct fluorination of an amine or its derivatives is a common method for the synthesis of N-F compounds. For this compound, a potential route to a fluorinated N-amine would involve its reaction with an electrophilic fluorine source. Reagents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or N-fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents that can transfer a fluorine atom to a nucleophilic nitrogen.

The synthesis could proceed by reacting this compound directly with such a reagent. However, to increase the stability and modulate the reactivity of the resulting N-F product, the parent amine is often first converted into an amide or a sulfonamide. For instance, reaction of this compound with a sulfonyl chloride would yield a sulfonamide, which could then be subjected to electrophilic fluorination to generate a stable N-fluoro-N-(3-fluoronaphthalen-2-yl)sulfonamide. This resulting compound would have the potential to act as a fluorinating agent itself, capable of transferring a fluorine atom to various nucleophiles.

Table 3: Proposed Synthesis of a Fluorinated N-Amine Reagent

StepStarting MaterialReagentProductPurpose
1This compoundR-SO₂Cl, BaseN-(3-Fluoronaphthalen-2-yl)sulfonamideFormation of a stable precursor
2N-(3-Fluoronaphthalen-2-yl)sulfonamideElectrophilic Fluorinating Agent (e.g., Selectfluor™)N-Fluoro-N-(3-fluoronaphthalen-2-yl)sulfonamideGeneration of the N-F reagent

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Fluoronaphthalen-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In this compound, the protons on the naphthalene (B1677914) ring and the amine group exhibit characteristic chemical shifts. Protons on carbons adjacent to the nitrogen atom (H-C-N) typically resonate at approximately 2.7 ppm. libretexts.org However, the precise chemical shifts of the aromatic protons are influenced by the electronic effects of both the fluorine and amine substituents. The N-H protons of the amine group often show a broad signal, and its chemical shift can vary due to hydrogen bonding. libretexts.orgoregonstate.edu The addition of D₂O can be used to confirm the presence of the -NH group, as the protons will exchange with deuterium, causing the corresponding signal to disappear from the spectrum. libretexts.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.8 - 7.8 Multiplet
NH₂ 3.5 - 5.0 Broad Singlet

Note: The actual chemical shifts can be influenced by the solvent and concentration.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. wikipedia.orgbiophysics.org The typical chemical shift range for organofluorine compounds is broad, which minimizes signal overlap. wikipedia.orghuji.ac.il For aromatic fluorine compounds like this compound, the chemical shift is influenced by the nature of other substituents on the aromatic ring. biophysics.org Electron-donating groups tend to cause an upfield shift, while electron-withdrawing groups result in a downfield shift. alfa-chemistry.com

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum. libretexts.org The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. libretexts.orgyoutube.com Carbons bonded to the electronegative fluorine and nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield). oregonstate.edulibretexts.org Specifically, carbons attached to nitrogen in amines typically appear in the 10-65 ppm range. libretexts.org The carbon directly bonded to the fluorine atom will also show a characteristic large coupling constant (¹JCF). The chemical shifts for carbons in the naphthalene ring system are also well-documented.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-F 150 - 165 (doublet, ¹JCF ≈ 240-250 Hz)
C-NH₂ 140 - 150
Other Aromatic C 110 - 135

Note: The actual chemical shifts can be influenced by the solvent and concentration.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure. princeton.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, helping to identify adjacent protons within the naphthalene ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms, allowing for the assignment of carbons that bear protons. scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can help to confirm the stereochemistry and conformation of the molecule. princeton.edu

While this compound itself is not chiral, if it were used in the synthesis of a chiral molecule, NMR spectroscopy would be a crucial tool for assessing the enantiomeric purity. This is typically achieved by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov

The amine group of this compound can be reacted with a chiral reagent to form diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, particularly in ¹⁹F NMR due to its high sensitivity. frontiersin.orgnih.gov The ratio of the integrals of these signals directly corresponds to the enantiomeric excess (ee) of the product. nih.gov Recent advancements have led to the development of novel chiral sensors, including those based on rhodium complexes, that can be used for the recognition of various amines via ¹⁹F NMR. rsc.org

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the N-H and C-F bonds. libretexts.org

N-H Stretching: As a primary amine, it will exhibit two moderately weak N-H stretching bands in the region of 3300-3500 cm⁻¹. wpmucdn.comorgchemboulder.com

N-H Bending: An N-H bending vibration is expected around 1600 cm⁻¹. wpmucdn.com

C-N Stretching: The C-N stretching vibration for an aromatic amine is typically strong and appears in the region of 1250-1335 cm⁻¹. orgchemboulder.com

C-F Stretching: The C-F stretching vibration will produce a strong absorption band, typically in the range of 1000-1400 cm⁻¹.

Aromatic C-H Stretching: These will appear above 3000 cm⁻¹.

Aromatic C=C Stretching: These absorptions are found in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-F bond often gives a strong Raman signal. The symmetric vibrations of the naphthalene ring are also typically strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. nih.govnih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch 3300 - 3500 Medium
N-H Bending (Scissoring) 1580 - 1650 Medium to Strong
C-N Stretch (Aromatic) 1250 - 1335 Strong
C-F Stretch 1000 - 1400 Strong
Aromatic C=C Stretch 1400 - 1600 Variable
Aromatic C-H Stretch > 3000 Variable

Analysis of N-H and C-F Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.edu For this compound, the key vibrational modes are those associated with the amine (N-H) and fluoro (C-F) groups.

As a primary aromatic amine, this compound features an -NH₂ group. This group gives rise to two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹: an asymmetric stretch at a higher frequency and a symmetric stretch at a lower frequency. libretexts.orgspectroscopyonline.com The positions of these bands in aromatic amines are typically 40 to 70 cm⁻¹ higher than in aliphatic amines. libretexts.org Additionally, the N-H bending or "scissoring" vibration appears in the 1580-1650 cm⁻¹ range. orgchemboulder.com The C-N bond in aromatic amines produces a strong stretching band between 1250 and 1335 cm⁻¹. orgchemboulder.com

The carbon-fluorine bond (C-F) also has a characteristic stretching absorption in the infrared spectrum. This bond is strong, and its vibration typically appears in the fingerprint region, with a strong absorption band generally found in the range of 1000-1400 cm⁻¹ for aryl fluorides.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Aromatic Amine (-NH₂)N-H Asymmetric Stretch~3400 - 3500Medium
N-H Symmetric Stretch~3300 - 3400Medium
N-H Bend (Scissoring)1580 - 1650Medium to Strong
Aromatic AmineC-N Stretch1250 - 1335Strong
Aryl Fluoride (B91410)C-F Stretch1000 - 1400Strong

Detection and Characterization of Hydrogen Bonding Interactions via IR

Intermolecular hydrogen bonding has a significant effect on the IR spectrum of amines. In a concentrated or pure sample of this compound, the N-H group can act as a hydrogen bond donor, interacting with the nitrogen atom of a neighboring molecule (N-H···N). This interaction weakens the N-H bond, causing the stretching vibrations to shift to lower frequencies (a redshift) and the absorption bands to become broader and more intense compared to a non-hydrogen-bonded state (e.g., in a dilute solution with a non-polar solvent). orgchemboulder.comdocbrown.info

The presence of a broad absorption band in the ~3300–3500 cm⁻¹ region, rather than two sharp, well-defined peaks, is a clear indication of hydrogen bonding. docbrown.info A smaller, broader absorption may also appear near 3200 cm⁻¹, which is often attributed to an overtone of the N-H bending vibration that interacts with the symmetric N-H stretch. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns.

For this compound (C₁₀H₈FN), the nominal molecular weight is 161 Daltons. The mass spectrum would show a molecular ion peak (M⁺) at m/z = 161. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular weight. libretexts.org

The fragmentation of the molecular ion provides structural information. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a radical cation ([M]•⁺), which then undergoes fragmentation. Common fragmentation pathways for aromatic amines can be complex. For this compound, expected fragmentation patterns include:

Loss of a hydrogen radical (•H): Formation of an [M-1]⁺ ion at m/z 160.

Loss of HCN: A common fragmentation for aromatic amines, leading to an [M-27]⁺ ion at m/z 134.

Loss of a fluorine radical (•F): This would result in an [M-19]⁺ ion at m/z 142.

Alpha-cleavage: While more common in aliphatic amines, some cleavage adjacent to the amine group can occur. libretexts.orgyoutube.com

The most abundant fragment ion in the spectrum is known as the base peak. For many aliphatic amines, a fragment resulting from alpha-cleavage is the base peak. docbrown.info However, for aromatic amines, the molecular ion peak is often quite intense due to the stability of the aromatic ring system.

m/z ValueProposed FragmentDescription
161[C₁₀H₈FN]⁺Molecular Ion (M⁺)
160[C₁₀H₇FN]⁺Loss of a hydrogen radical (•H)
134[C₉H₇F]⁺Loss of hydrogen cyanide (HCN)
142[C₁₀H₈N]⁺Loss of a fluorine radical (•F)

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org Molecules with π-electron systems, known as chromophores, are particularly active in the UV/Vis region. libretexts.org

The chromophore in this compound is the naphthalene ring system, an extended conjugated π-system. The absorption is modified by the presence of the amino (-NH₂) and fluoro (-F) groups, which act as auxochromes. An auxochrome is a group that, when attached to a chromophore, alters the wavelength (λₘₐₓ) and intensity of the absorption maximum.

The electronic transitions observed in the UV/Vis spectrum of this molecule are primarily π → π* and n → π* transitions. libretexts.org

π → π transitions:* These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Conjugated systems like naphthalene have relatively small energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), leading to absorptions in the UV region. libretexts.org

n → π transitions:* These involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom) to an antibonding π* orbital of the aromatic ring. researchgate.net These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivity compared to π → π* transitions. shu.ac.uk

The amino group is a powerful auxochrome that interacts with the π-system of the ring, shifting the absorption to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene. libretexts.org The fluorine atom, also an auxochrome, has a less pronounced effect. The resulting UV/Vis spectrum is expected to show complex bands characteristic of the substituted naphthalene system.

Crystallographic Analysis and Solid State Structural Characterization

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Conformational Analysis

No SCXRD data for 3-Fluoronaphthalen-2-amine has been found. This information is necessary to determine its crystal system, space group, unit cell parameters, and the precise conformation of the molecule in the solid state.

Characterization of Hydrogen Bonding Networks in the Solid State

Without a crystal structure, the specific hydrogen bonding interactions (e.g., N-H···F or N-H···N) involving the amine group and the fluorine substituent cannot be characterized. Details regarding bond distances, angles, and the dimensionality of any hydrogen-bonded networks remain unknown.

Investigation of π-π Stacking and Other Supramolecular Interactions

Analysis of π-π stacking interactions between the naphthalene (B1677914) ring systems, including centroid-to-centroid distances and slip angles, is contingent on crystallographic data, which is currently unavailable.

Polymorphism Studies and Crystal Engineering Principles

There are no published studies on the potential polymorphism of this compound. The investigation of different crystalline forms and the application of crystal engineering principles to control its solid-state architecture have not been reported in the searched literature.

Further experimental research is required to elucidate the solid-state structure of this compound. The synthesis of suitable single crystals and subsequent SCXRD analysis would be the necessary first step to enable a comprehensive discussion of its crystallographic and supramolecular features.

Future Research Trajectories

Development of Innovative and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and energy-efficient processes. dovepress.comeurekalert.org For 3-Fluoronaphthalen-2-amine, future research will likely focus on moving beyond traditional, often harsh, synthetic methods.

Key areas of exploration include:

Late-Stage Fluorination: Developing methods for the direct introduction of a fluorine atom onto the naphthalene (B1677914) core at a late stage of the synthesis. This approach offers greater flexibility and efficiency compared to carrying the fluorine atom through a multi-step sequence.

Flow Chemistry: Utilizing microreactor technology to enable safer and more efficient fluorination reactions. Flow chemistry can provide precise control over reaction parameters, such as temperature and reaction time, which is particularly crucial when handling highly reactive fluorinating agents.

Biocatalysis: Exploring the use of enzymes to catalyze the synthesis of this compound and its derivatives. Biocatalysis offers the potential for high selectivity and mild reaction conditions. nih.gov

Alternative Fluorinating Reagents: Investigating the use of safer and more sustainable fluorinating reagents to replace potentially hazardous ones. eurekalert.org

Synthetic StrategyKey AdvantagesRelevant Research Areas
Late-Stage FluorinationIncreased synthetic efficiency and flexibility.Development of novel fluorinating agents and catalytic systems.
Flow ChemistryEnhanced safety, precise reaction control, and scalability.Microreactor design and optimization for fluorination reactions.
BiocatalysisHigh selectivity, mild reaction conditions, and reduced environmental impact.Enzyme screening and engineering for fluorination.
Alternative ReagentsImproved safety profile and sustainability.Exploration of solid-supported reagents and novel fluorine sources.

Application of Emerging Spectroscopic and Imaging Technologies

The detailed characterization of this compound and its derivatives is crucial for understanding their properties and reactivity. Advanced spectroscopic and imaging techniques will play a vital role in this endeavor.

Advanced NMR Spectroscopy:

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. nih.govnumberanalytics.com Its high sensitivity and large chemical shift range allow for the unambiguous identification of fluorinated compounds and can provide detailed information about the local electronic environment of the fluorine atom. spectrabase.comresearchgate.netnumberanalytics.comicpms.cz Future applications could involve using advanced ¹⁹F NMR techniques, such as two-dimensional correlation experiments, to study intermolecular interactions and dynamic processes. numberanalytics.com

Multinuclear NMR: Combining ¹⁹F NMR with other NMR active nuclei, such as ¹H, ¹³C, and ¹⁵N, will provide a comprehensive picture of the molecular structure and connectivity. chemicalbook.comnih.gov

Imaging Technologies:

Fluorescence Microscopy: The naphthalene core of this compound provides an intrinsic fluorophore. This property could be exploited in the development of fluorescent probes for imaging biological systems. By attaching specific targeting moieties to the this compound scaffold, it may be possible to visualize specific cellular components or processes.

TechniqueInformation GainedFuture Applications
¹⁹F NMR SpectroscopyElectronic environment of the fluorine atom, structural elucidation, and monitoring of reactions.Advanced 2D NMR techniques for studying interactions and dynamics. numberanalytics.com
Multinuclear NMRComplete structural assignment and conformational analysis.In-depth characterization of complex derivatives.
Fluorescence ImagingLocalization and tracking in biological systems.Development of targeted fluorescent probes for cellular imaging.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful driver of modern chemical research. For this compound, this integrated approach can accelerate the discovery and development of new applications. rsc.org

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties for this compound and its derivatives, including their electronic structure, spectroscopic properties, and reactivity. mdpi.comnih.govindexcopernicus.com This information can be used to guide the design of new molecules with desired characteristics.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules, such as their conformational flexibility and interactions with other molecules, including biological targets. nih.gov

By combining computational predictions with experimental validation, researchers can more efficiently explore the chemical space around this compound and identify promising candidates for specific applications. For instance, DFT calculations could predict the most likely sites for C-H functionalization, which could then be tested experimentally. nih.gov

Design and Synthesis of Next-Generation Molecular Systems Incorporating this compound Motifs

The unique properties of the this compound scaffold make it an attractive building block for the design of novel molecular systems with a wide range of potential applications. ijpsjournal.comkaist.ac.krnih.gov

Medicinal Chemistry:

The naphthalene scaffold is present in numerous bioactive compounds. ijpsjournal.commdpi.com The introduction of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability and binding affinity to biological targets. nih.govnih.gov Future research could focus on synthesizing libraries of this compound derivatives and screening them for activity against various diseases.

Materials Science:

Fluorinated aromatic compounds are of interest in materials science due to their unique electronic and photophysical properties. The this compound motif could be incorporated into polymers, liquid crystals, or organic light-emitting diodes (OLEDs) to create new materials with tailored properties.

Application AreaRationaleFuture Research Directions
Medicinal ChemistryFluorine can enhance metabolic stability and binding affinity. nih.govnih.gov The naphthalene scaffold is a known pharmacophore. ijpsjournal.comSynthesis and screening of derivative libraries for various therapeutic targets.
Materials ScienceFluorinated aromatics possess unique electronic and optical properties.Incorporation into polymers, liquid crystals, and organic electronic devices.

Q & A

Q. Basic

  • Use PPE: Nitrile gloves, lab coats, and safety goggles.
  • Conduct reactions in fume hoods to avoid inhalation of volatile intermediates .
  • Waste disposal: Segregate fluorinated waste and use licensed biohazard contractors .

Q. Advanced

  • Monitor air quality for HF emissions (via gas sensors) during high-temperature reactions.
  • Emergency protocols: Immediate neutralization of spills with calcium carbonate or specialized fluoride-absorbent materials .

How can computational tools predict the reactivity and electronic properties of this compound?

Q. Advanced

  • Molecular docking : Predict interactions with biological targets (e.g., enzymes in neurotransmitter pathways) using AutoDock Vina .
  • DFT calculations : Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Solvent modeling : COSMO-RS simulations estimate solubility parameters and partition coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.